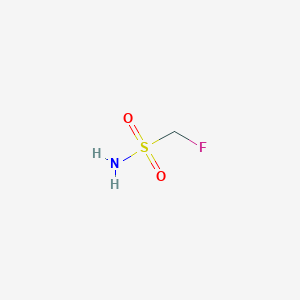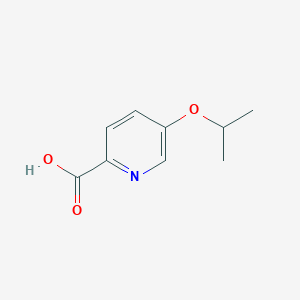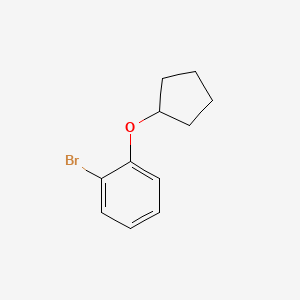
1-Bromo-2-(cyclopentyloxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-(cyclopentyloxy)benzene is an organic compound with the molecular formula C11H13BrO. It is a colorless liquid at room temperature and is primarily used in various chemical research and industrial applications .
Mechanism of Action
Target of Action
1-Bromo-2-(cyclopentyloxy)benzene is a chemical compound that is often used in organic synthesis It’s known that brominated compounds often act as electrophiles in organic reactions .
Mode of Action
They can participate in various types of reactions, including substitution reactions and coupling reactions .
Biochemical Pathways
Brominated compounds are often used in the synthesis of complex organic molecules, suggesting that they may play a role in various biochemical pathways .
Pharmacokinetics
As a brominated compound, its bioavailability would likely depend on factors such as its lipophilicity, molecular weight, and the presence of transporters in the body .
Result of Action
As a brominated compound, it is likely to be reactive and could potentially form covalent bonds with other molecules, leading to various downstream effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-(cyclopentyloxy)benzene can be synthesized through the bromination of 2-(cyclopentyloxy)benzene. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) under controlled conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-(cyclopentyloxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products:
Substitution Reactions: Products depend on the nucleophile used, such as 2-(cyclopentyloxy)phenol when hydroxide is the nucleophile.
Oxidation and Reduction: Products vary based on the specific conditions and reagents used.
Scientific Research Applications
1-Bromo-2-(cyclopentyloxy)benzene has diverse applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and in the preparation of various chemical compounds.
Biology and Medicine: The compound has been studied for its potential role in drug development and clinical trials, showing promising anticancer activity.
Industry: It is utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
- 1-Bromo-2-(methoxy)benzene
- 1-Bromo-2-(ethoxy)benzene
- 1-Bromo-2-(propoxy)benzene
Comparison: 1-Bromo-2-(cyclopentyloxy)benzene is unique due to the presence of the cyclopentyloxy group, which imparts distinct chemical and physical properties compared to its analogs with different alkoxy groups . This uniqueness makes it valuable in specific research and industrial applications.
Properties
IUPAC Name |
1-bromo-2-cyclopentyloxybenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO/c12-10-7-3-4-8-11(10)13-9-5-1-2-6-9/h3-4,7-9H,1-2,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDVBXRWKMPYOEL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=CC=CC=C2Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80620003 |
Source


|
| Record name | 1-Bromo-2-(cyclopentyloxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80620003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
494773-69-2 |
Source


|
| Record name | 1-Bromo-2-(cyclopentyloxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80620003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
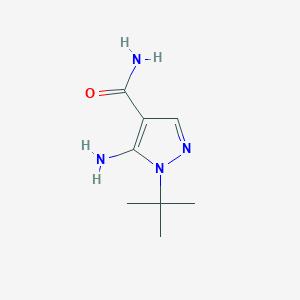
![2-Hydrazinylthiazolo[4,5-c]pyridine](/img/structure/B1288880.png)
![[2-(4-Bromopyrazol-1-yl)ethyl]dimethylamine](/img/structure/B1288884.png)
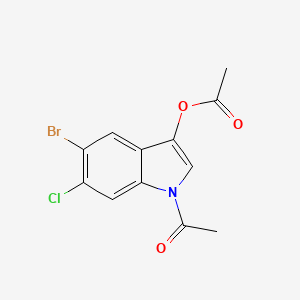
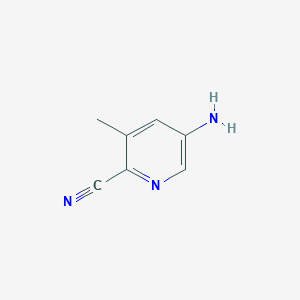

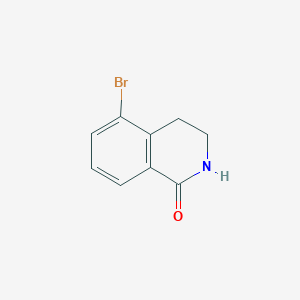

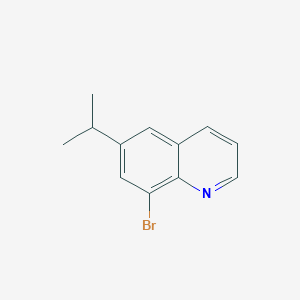


![Ethyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1288904.png)
